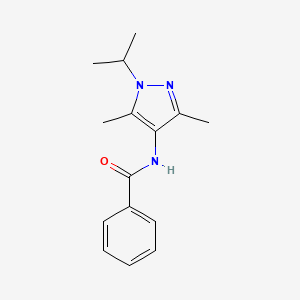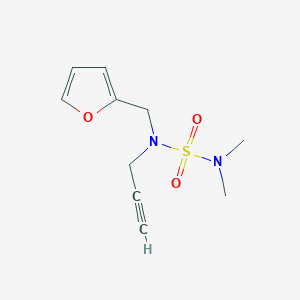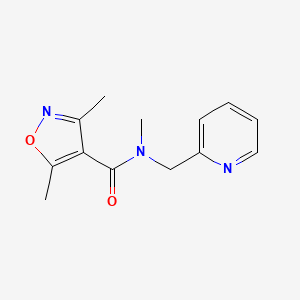![molecular formula C13H13FN2OS B7531202 2-ethyl-N-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531202.png)
2-ethyl-N-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-N-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PFT-α, and it is a potent inhibitor of the p53 tumor suppressor protein. The p53 protein is known to play a critical role in preventing the growth and spread of cancer cells. Therefore, the ability of PFT-α to inhibit the p53 protein has led to its investigation as a potential cancer treatment.
作用机制
PFT-α inhibits the p53 protein by binding to its DNA-binding domain, preventing it from binding to its target genes. This inhibition leads to the suppression of p53-dependent pathways, which are responsible for regulating cell growth and survival. By inhibiting the p53 protein, PFT-α can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
PFT-α has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit the p53 protein, PFT-α has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of cancer.
实验室实验的优点和局限性
One of the advantages of using PFT-α in lab experiments is its potency. It is a highly selective inhibitor of the p53 protein, making it an effective tool for studying the role of p53 in cancer development and progression. However, one limitation of using PFT-α is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research involving PFT-α. One potential application is in the development of combination therapies for cancer treatment. PFT-α has been shown to sensitize cancer cells to chemotherapy drugs, making them more susceptible to treatment. Therefore, future research could investigate the use of PFT-α in combination with other cancer treatments.
Another potential direction for research is the investigation of PFT-α in other diseases. The p53 protein is involved in several cellular processes, including DNA repair and apoptosis. Therefore, PFT-α could have potential applications in other diseases where these processes are disrupted, such as neurodegenerative diseases.
Conclusion:
In conclusion, PFT-α is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. Its ability to inhibit the p53 protein has led to its investigation as a potential cancer treatment. PFT-α has several advantages for use in lab experiments, including its potency and selectivity. However, its low solubility in water can make it difficult to administer in certain experiments. There are several future directions for research involving PFT-α, including the investigation of combination therapies for cancer treatment and its potential applications in other diseases.
合成方法
The synthesis of PFT-α involves several steps, starting with the reaction of 4-fluorobenzylamine with ethyl isothiocyanate to form 2-ethylthio-4-fluorobenzyl isothiocyanate. This intermediate is then reacted with 2-aminothiazole to form PFT-α. The overall yield of this synthesis method is approximately 30%.
科学研究应用
PFT-α has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. Additionally, PFT-α has been investigated for its potential to sensitize cancer cells to chemotherapy drugs, making them more susceptible to treatment.
属性
IUPAC Name |
2-ethyl-N-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2OS/c1-2-12-15-8-11(18-12)13(17)16-7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWONKJGOHBKFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(S1)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7531121.png)

![N-cyclopropyl-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7531133.png)



![1-[1-(4-Bromophenyl)cyclopropyl]-3-methylurea](/img/structure/B7531162.png)
![N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7531168.png)

![2-[(5-Bromothiophen-2-yl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7531195.png)
![4-(2-Bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7531200.png)


